

FT-IR and Mass Spectrometry of 4-[2-(benzylideneamino)ethyl]phenol

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Compound of Interest

Compound Name: 4-[2-(benzylideneamino)ethyl]phenol

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An In-depth Technical Guide on the FT-IR and Mass Spectrometry of 4-[2-(benzylideneamino)ethyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic characterization of 4-[2-(benzylideneamino)ethyl]phenol, a Schiff base synthesized from tyramine and benzaldehyde. The document outlines the experimental protocols for its synthesis and analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), presenting the expected data in a clear, tabular format. Visualizations for the experimental workflow and fragmentation pathways are included to facilitate understanding.

Introduction

4-[2-(benzylideneamino)ethyl]phenol is a Schiff base, a class of compounds characterized by the azomethine ($-C=N-$) functional group. These compounds are formed through the condensation of a primary amine with a carbonyl compound.^[1] Schiff bases are of significant interest in medicinal and coordination chemistry due to their wide range of biological activities and ability to form stable metal complexes.^{[1][2]} Accurate structural elucidation is paramount for understanding their properties and potential applications in drug development. This guide focuses on two primary analytical techniques for this purpose: FT-IR spectroscopy, for the

identification of functional groups, and mass spectrometry, for the determination of molecular weight and structural fragments.

Experimental Protocols

A detailed methodology for the synthesis and spectroscopic analysis of **4-[2-(benzylideneamino)ethyl]phenol** is presented below.

Synthesis of 4-[2-(benzylideneamino)ethyl]phenol

The synthesis is achieved via a condensation reaction between equimolar amounts of tyramine (4-hydroxyphenethylamine) and benzaldehyde.^{[3][4]}

Materials:

- Tyramine (4-(2-aminoethyl)phenol)
- Benzaldehyde
- Ethanol
- Round-bottomed flask
- Reflux condenser
- Magnetic stirrer and hot plate
- Filtration apparatus

Procedure:

- Dissolve an equimolar amount of tyramine in ethanol in a round-bottomed flask with gentle heating and stirring.
- In a separate container, dissolve an equimolar amount of benzaldehyde in a minimal amount of ethanol.
- Add the benzaldehyde solution dropwise to the tyramine solution while stirring.

- Attach a reflux condenser and heat the mixture to reflux for a period of 3-5 hours.^[5] The reaction progress can be monitored using thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to facilitate precipitation of the product.^[3]
- Collect the solid product by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.^[3]
- Dry the purified product, **4-[2-(benzylideneamino)ethyl]phenol**, in a desiccator or vacuum oven.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecule.

Instrumentation:

- Fourier-Transform Infrared Spectrometer
- Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure:

- Prepare the sample for analysis. For the KBr pellet method, mix a small amount of the dried product with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
- Record a background spectrum of the empty sample holder (or pure KBr pellet).
- Place the sample in the spectrometer and record the infrared spectrum, typically over a range of 4000-400 cm^{-1} .^[6]

- The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.

Instrumentation:

- Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

Procedure:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- The molecules are ionized in the ion source, typically using electron impact (EI), which causes fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).^[7]
- A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Data Presentation and Interpretation

The following sections present the expected quantitative data from the FT-IR and Mass Spectrometry analyses of **4-[2-(benzylideneamino)ethyl]phenol**.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **4-[2-(benzylideneamino)ethyl]phenol** is expected to show characteristic absorption bands for its key functional groups. The presence of the C=N band and the phenolic O-H band, along with the disappearance of the primary amine (N-H) stretching bands from tyramine, confirms the formation of the Schiff base.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
3400–3200	O–H Stretch (broad)	Phenol	Medium - Strong
3100–3000	C–H Stretch (sp ²)	Aromatic Rings	Medium
2950–2850	C–H Stretch (sp ³)	Ethyl Chain (CH ₂)	Medium - Weak
1640–1620	C=N Stretch	Azomethine (Imine)	Medium - Strong
1600–1450	C=C Stretch	Aromatic Rings	Medium - Strong
1270–1200	C–O Stretch	Phenol	Strong

This table presents predicted values based on typical ranges for functional groups and data from similar Schiff base compounds.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Predicted Mass Spectrometry Data

The molecular formula for **4-[2-(benzylideneamino)ethyl]phenol** is C₁₅H₁₅NO. Its calculated molecular weight is 225.29 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern will be dictated by the stability of the resulting fragments.

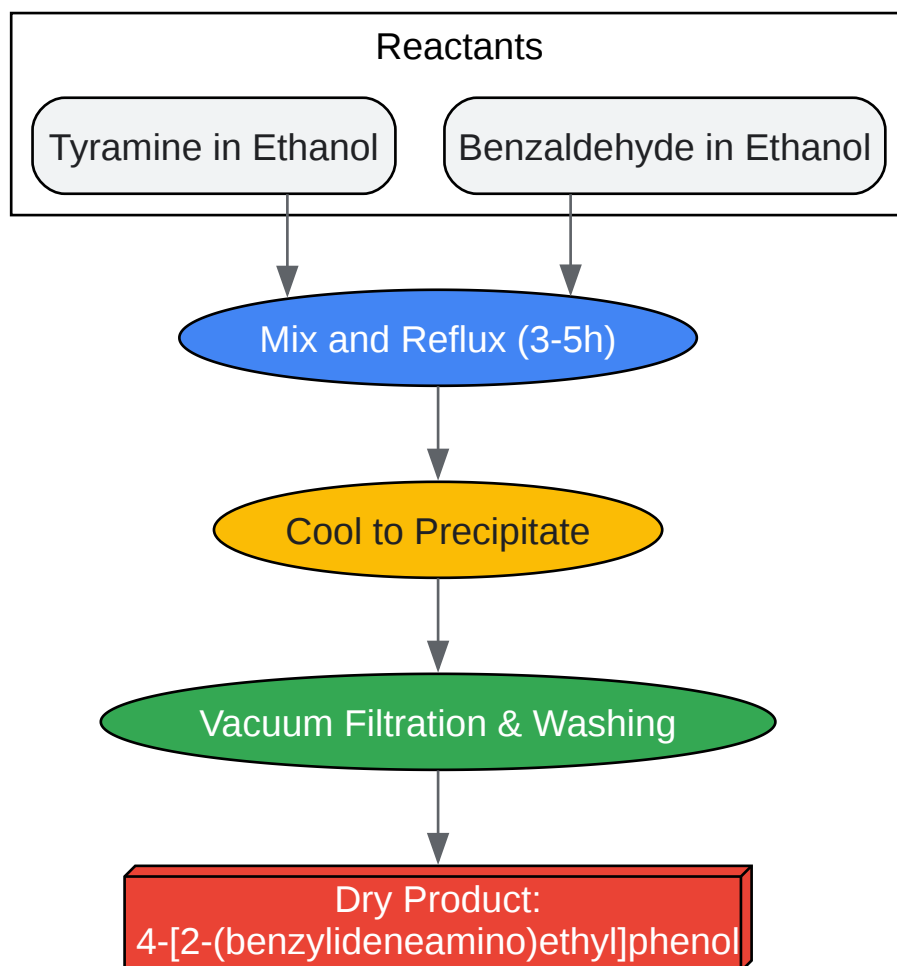
m/z Value	Proposed Fragment Ion	Formula of Fragment	Notes
225	$[\text{C}_{15}\text{H}_{15}\text{NO}]^+$	Molecular Ion (M^+)	The parent ion representing the intact molecule.
107	$[\text{HO}-\text{C}_6\text{H}_4-\text{CH}_2]^+$	$[\text{C}_7\text{H}_7\text{O}]^+$	Predicted Base Peak. Formed by cleavage alpha to the nitrogen, resulting in a stable benzylic cation stabilized by the hydroxyl group. This fragment is analogous to the base peak seen in tyrosol. [8]
118	$[\text{C}_6\text{H}_5-\text{CH}=\text{N}-\text{CH}_2]^+$	$[\text{C}_8\text{H}_8\text{N}]^+$	Formed by cleavage of the C-C bond between the ethyl group and the phenol ring.
91	$[\text{C}_7\text{H}_7]^+$	$[\text{C}_7\text{H}_7]^+$	A stable tropylium ion, a common fragment in compounds containing a benzyl group.
77	$[\text{C}_6\text{H}_5]^+$	$[\text{C}_6\text{H}_5]^+$	The phenyl cation, common in aromatic compounds. [9]

This table presents predicted fragmentation based on established chemical principles and data from structurally related compounds.[\[7\]](#)[\[10\]](#)

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes.

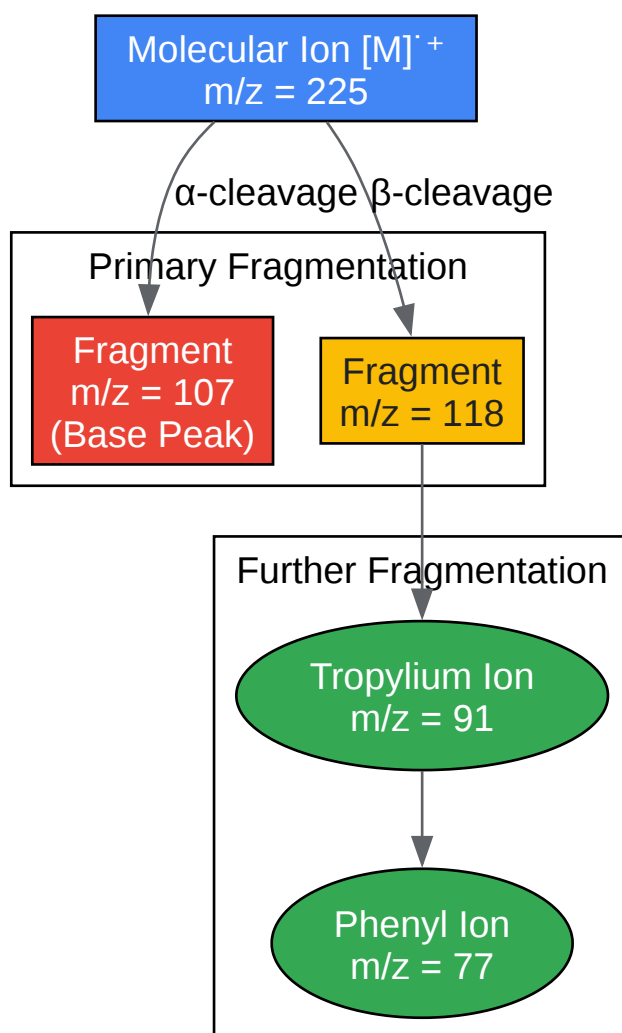
Synthesis Workflow



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Caption: Synthesis workflow for 4-[2-(benzylideneamino)ethyl]phenol.

Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation pathway in mass spectrometry.

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